(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
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Overview
Description
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, also known as MTAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTAA belongs to the family of acrylonitrile derivatives and is known for its unique structure and properties.
Mechanism of Action
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile exerts its biological activity by inhibiting the activity of certain enzymes and modulating various signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. Additionally, (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has been reported to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and has been shown to reduce oxidative stress in cells. (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has also been reported to have anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines. Furthermore, (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has been shown to have neuroprotective effects and has been reported to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It also has a unique structure and properties, which makes it an interesting compound to study. However, there are also some limitations to using (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems. Additionally, its potential toxicity and side effects have not been fully studied, which makes it important to use caution when handling and using (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile in lab experiments.
Future Directions
There are several future directions for the study of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. One direction is to further investigate its mechanism of action and the signaling pathways it modulates. This could lead to the development of more specific and targeted therapies for various diseases. Another direction is to study the potential toxicity and side effects of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, which could help to determine its safety for use in humans. Additionally, there is potential for the development of new derivatives of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile with improved properties and activity. Overall, the study of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has the potential to lead to new therapies for a variety of diseases and conditions.
Synthesis Methods
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is synthesized by the reaction of 4-methoxybenzaldehyde, 2-aminothiazole, and 3,4,5-trimethoxyphenylacetonitrile in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent mixture of ethanol and water. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has shown potential applications in various fields of scientific research. It has been studied for its antitumor, anti-inflammatory, and antimicrobial activities. (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has also been reported to have antioxidant properties and has been studied for its potential as a neuroprotective agent. Furthermore, (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-25-17-7-5-15(6-8-17)18-13-29-22(24-18)16(12-23)9-14-10-19(26-2)21(28-4)20(11-14)27-3/h5-11,13H,1-4H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUQFUQVMSDFBH-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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